Bzl-D-met-ome hcl

Peptide Synthesis Orthogonal Protection SPPS

Secure your supply of Bzl-D-Met-OMe HCl, a critical building block for complex peptide synthesis. Its orthogonal N-Benzyl protection withstands Fmoc removal conditions, allowing for precise, multi-step deprotection. The D-stereochemistry is essential for creating metabolically stable peptidomimetics and studying stereospecific interactions. This is not a generic methionine derivative; the specific protection scheme is vital to prevent synthetic failure. Source high-purity material to ensure your research's integrity.

Molecular Formula C13H19NO2S*HCl
Molecular Weight 253,37*36,46 g/mole
CAS No. 1272755-12-0
Cat. No. B613226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzl-D-met-ome hcl
CAS1272755-12-0
SynonymsN-Benzyl-D-methionine methyl ester*HCl
Molecular FormulaC13H19NO2S*HCl
Molecular Weight253,37*36,46 g/mole
Structural Identifiers
SMILESCOC(=O)C(CCSC)NCC1=CC=CC=C1.Cl
InChIInChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Bzl-D-met-ome hcl (CAS 1272755-12-0) – Protected D-Methionine Building Block for Peptide Synthesis


Bzl-D-met-ome hcl (N-Benzyl-D-methionine methyl ester hydrochloride, CAS 1272755-12-0) is a protected amino acid derivative used as a building block in peptide synthesis and medicinal chemistry . The compound features a D-methionine core, with the alpha-amino group protected by a benzyl (Bzl) group and the carboxyl group protected as a methyl ester, offering orthogonal protection for stepwise synthesis . It is supplied as a white crystalline powder with a purity of ≥ 99% (HPLC) and a melting point range of 90-96 °C . Its D-stereochemistry makes it valuable for creating peptidomimetics and studying stereospecific interactions .

Why Unprotected or L-Enantiomer Methionine Analogs Cannot Substitute for Bzl-D-met-ome hcl


Substituting Bzl-D-met-ome hcl with simpler or stereochemically different methionine derivatives (e.g., H-D-Met-OMe·HCl, Bzl-L-Met-OMe·HCl, or Boc-D-Met-OH) is not chemically or functionally equivalent. The N-benzyl group provides a specific orthogonal protecting group that is stable under conditions used to remove other common protecting groups like Boc or Fmoc, enabling its use in multi-step, orthogonal protection schemes . Furthermore, the D-stereochemistry is crucial for creating non-natural peptides with enhanced metabolic stability or altered biological activity, a property absent in the naturally-occurring L-enantiomer . Simply using a different protected form would alter the deprotection sequence, potentially leading to side reactions, racemization, or synthetic failure in complex sequences .

Quantitative Differentiation Evidence for Bzl-D-met-ome hcl vs. Closest Analogs


Orthogonal Protection Scheme: Bzl Group vs. Fmoc/tBu Strategies for Sequential Peptide Synthesis

Bzl-D-met-ome hcl employs an N-benzyl protecting group, which is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine). This contrasts with the Fmoc/tBu strategy where the N-terminal Fmoc group is base-labile . In a comparative study on solid-phase synthesis, a Boc/Bzl strategy (which shares the Bzl protection) was found to be more reliable for synthesizing long and difficult polypeptides compared to Fmoc/tBu, due to its alternative orthogonality and ease of producing C-terminal thioesters [1]. The Bzl group allows for a different deprotection logic, making it a key component in orthogonal protection schemes for complex peptides .

Peptide Synthesis Orthogonal Protection SPPS

Stereochemical Impact: D-Methionine vs. L-Methionine for Proteolytic Stability

The D-enantiomer of methionine in Bzl-D-met-ome hcl confers resistance to proteolytic degradation, a key advantage over the naturally-occurring L-enantiomer (e.g., Bzl-L-Met-OMe·HCl) . Studies on peptides synthesized with D-amino acids show enhanced stability against enzymatic degradation compared to their L-counterparts, making them more suitable for therapeutic applications . While direct stability data for Bzl-D-met-ome hcl is not available, class-level evidence confirms that D-amino acid incorporation generally leads to increased peptide half-life in biological systems .

Peptidomimetics Enzymatic Stability Stereochemistry

Physical and Storage Specifications: Bzl-D-met-ome hcl vs. Vendor-Supplied Boc-D-Met-OH

Bzl-D-met-ome hcl is supplied with a purity of ≥ 99% (HPLC) and a specific optical rotation of [α]D20 = -31 ± 2º (c=1 in MeOH), ensuring high stereochemical purity . This level of characterization is comparable to high-quality standards like Boc-D-Met-OH (≥98% TLC), but the specific rotation value provides a unique, quantifiable identifier for the D-enantiomer . Storage conditions are defined as 0-8 °C, similar to other hydrochloride salt forms of protected amino acids .

Quality Control Storage Stability Purity

Optimal Application Scenarios for Procuring Bzl-D-met-ome hcl


Synthesis of Peptides Requiring Orthogonal Protection Schemes

Bzl-D-met-ome hcl is specifically suited for solid-phase peptide synthesis (SPPS) where a multi-step orthogonal protection strategy is required. The N-benzyl group is stable to the basic conditions used to remove Fmoc groups, allowing for its selective deprotection later in the synthesis via hydrogenolysis or strong acid. This enables the construction of complex, branched, or cyclic peptides where precise control over protecting group removal is critical .

Development of Proteolytically Stable Peptidomimetics

The D-stereochemistry of the methionine residue is essential for creating peptide analogs with enhanced resistance to enzymatic degradation. This application is particularly relevant in medicinal chemistry for developing peptide-based drugs with longer half-lives, or for studying stereospecific interactions in biological systems .

Chiral Building Block for Asymmetric Synthesis

As a protected D-amino acid derivative with a defined optical rotation ([α]D20 = -31 ± 2º), Bzl-D-met-ome hcl can serve as a chiral auxiliary or building block in asymmetric synthesis. This is valuable for producing enantiomerically pure compounds where stereochemistry dictates biological activity .

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